molecular formula C20H26N2O4S2 B2491811 N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 1203056-30-7

N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2491811
CAS RN: 1203056-30-7
M. Wt: 422.56
InChI Key: NIJKXATWVIPGLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide often involves multi-step reactions, including the formation of carbon-sulfur bonds. For example, palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions has been explored and applied to the synthesis of structurally related compounds, demonstrating a general method for thioaryl halide cross-coupling (Norris & Leeman, 2008).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. The structure often reveals the planarity or non-planarity of the rings involved and the orientations of various substituents (Yao et al., 2006).

Chemical Reactions and Properties

Compounds containing tetrahydropyran and thiophene units participate in various chemical reactions, showcasing their reactivity and functional group transformations. For instance, photochemical reactions involving tetraphenyl-4H-pyran and -4H-thiopyran have been studied, revealing color changes and structural transformations upon irradiation (Mori & Maeda, 1991).

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Antimicrobial Agents : Research on sulfonamide moiety incorporation into heterocyclic compounds demonstrates their potential as antimicrobial agents. A study detailed the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety, showcasing their promising antibacterial and antifungal activities (Darwish et al., 2014). Similarly, Azab et al. (2013) synthesized heterocyclic compounds containing a sulfonamido moiety with notable antibacterial properties (Azab, Youssef, & El‐Bordany, 2013).

  • Anticancer Agents : Sulfonamide compounds have been investigated for their anticancer activities. El-Gaby et al. (2017) reported on pyrazole derivatives containing sulfonamide, showing significant in vitro anticancer activity against Ehrlich ascites carcinoma cells (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).

  • Anti-Tumor Agents : The synthesis of novel heterocyclic compounds, including acetamide, pyrrole, and thiophene derivatives with a pyrazole moiety, has shown promising antitumor activity, highlighting the versatility of sulfonamide compounds in drug development (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Corrosion Inhibition

  • Corrosion Inhibition : Sulfonamide compounds have also been evaluated for their application in corrosion inhibition. For instance, Daoud et al. (2014) synthesized a Schiff base from sulfonamide and tested its efficiency as a corrosion inhibitor on mild steel in acidic solutions, demonstrating significant protection against corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).

properties

IUPAC Name

2-methyl-N-[4-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-15(2)19(23)22-16-5-7-17(8-6-16)28(24,25)21-14-20(9-11-26-12-10-20)18-4-3-13-27-18/h3-8,13,15,21H,9-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJKXATWVIPGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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